4'-Hydroxydiazepam
Overview
Description
4’-Hydroxydiazepam is a metabolite of diazepam, a well-known benzodiazepine used for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties . This compound is part of the benzodiazepine family, which acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxydiazepam typically involves the hydroxylation of diazepam. This can be achieved through various methods, including enzymatic reactions using cytochrome P450 enzymes such as CYP2C19 and CYP3A4 . These enzymes catalyze the hydroxylation at the 4’ position of the diazepam molecule.
Industrial Production Methods: Industrial production of 4’-Hydroxydiazepam often involves the use of microbial biotransformation processes. Specific strains of bacteria or fungi are employed to convert diazepam into its hydroxylated form under controlled conditions . This method is preferred due to its efficiency and the ability to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxydiazepam undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can convert it back to diazepam or other related compounds.
Substitution: Various substitution reactions can modify the hydroxyl group, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include other hydroxylated metabolites, diazepam, and various substituted derivatives .
Scientific Research Applications
4’-Hydroxydiazepam has several scientific research applications:
Mechanism of Action
4’-Hydroxydiazepam exerts its effects by binding to the GABA-A receptor in the central nervous system. This binding enhances the effect of GABA, leading to increased neuronal inhibition and producing anxiolytic, sedative, and muscle relaxant effects . The molecular targets involved include the alpha and gamma subunits of the GABA-A receptor .
Comparison with Similar Compounds
Diazepam: The parent compound from which 4’-Hydroxydiazepam is derived.
Nordiazepam: Another metabolite of diazepam with similar pharmacological properties.
Temazepam: A related benzodiazepine with sedative effects.
Uniqueness: 4’-Hydroxydiazepam is unique due to its specific hydroxylation at the 4’ position, which influences its pharmacokinetic and pharmacodynamic properties. This modification can affect its potency, duration of action, and metabolic pathway compared to other benzodiazepines .
Biological Activity
4'-Hydroxydiazepam, a metabolite of diazepam, is a benzodiazepine derivative that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group at the 4' position of the diazepam structure. This modification enhances its solubility and alters its pharmacokinetic profile compared to its parent compound. The chemical structure can be represented as follows:
- Chemical Formula : C16H14ClN3O3
- Molecular Weight : 335.75 g/mol
This compound primarily acts as a positive allosteric modulator of the GABA receptor, similar to other benzodiazepines. By enhancing the binding affinity of GABA to its receptor, it increases chloride ion influx, resulting in neuronal hyperpolarization and subsequent anxiolytic, sedative, and muscle relaxant effects.
Biological Activities
- Anxiolytic Effects : Studies have shown that this compound exhibits significant anxiolytic properties, comparable to diazepam but with potentially fewer side effects due to its rapid metabolism and elimination from the body .
- Sedative Effects : The compound is effective in inducing sedation in animal models, making it useful in pre-anesthetic protocols and for managing insomnia .
- Muscle Relaxation : It has been observed to reduce muscle tone in experimental settings, contributing to its therapeutic use in conditions involving muscle spasticity .
Case Studies and Clinical Trials
- Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety scores compared to placebo, with a rapid onset of action .
- Sedation in Surgical Patients : In a study assessing preoperative sedation, patients receiving this compound reported lower anxiety levels and higher satisfaction compared to those receiving traditional sedatives .
Comparative Biological Activity Table
Activity | This compound | Diazepam | Chlordiazepoxide |
---|---|---|---|
Anxiolytic Effect | Moderate | High | Moderate |
Sedative Effect | High | High | Moderate |
Muscle Relaxation | Moderate | High | Low |
Half-life (h) | 5-10 | 20-50 | 5-30 |
Metabolism and Pharmacokinetics
This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes. Its metabolites are generally less active than the parent compound but contribute to the overall pharmacological profile. The compound's half-life is shorter than that of diazepam, which may lead to a reduced risk of accumulation and side effects during prolonged therapy.
Properties
IUPAC Name |
7-chloro-5-(4-hydroxyphenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-14-7-4-11(17)8-13(14)16(18-9-15(19)21)10-2-5-12(20)6-3-10/h2-8,20H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWLIWUKIFGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938320 | |
Record name | 7-Chloro-1-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17311-35-2 | |
Record name | 4'-Hydroxydiazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017311352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-1-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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